molecular formula C10H15NO2 B1352138 1-Pyrrolebutyric acid, 2,5-dimethyl- CAS No. 110525-48-9

1-Pyrrolebutyric acid, 2,5-dimethyl-

Cat. No.: B1352138
CAS No.: 110525-48-9
M. Wt: 181.23 g/mol
InChI Key: SMMFEXPQTVBAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolebutyric acid, 2,5-dimethyl- (CAS: 1661847-01-3) is a pyrrole derivative with a butyric acid side chain and methyl substituents at the 2- and 5-positions of the pyrrole ring.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-5-6-9(2)11(8)7-3-4-10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFEXPQTVBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149274
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110525-48-9
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis Followed by Side Chain Functionalization

A classical approach to synthesize 2,5-dimethylpyrrole derivatives involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds (e.g., 2,5-hexanedione) with primary amines under acidic conditions to form substituted pyrroles. For example, 2,5-hexanedione reacts with aniline to yield 2,5-dimethyl-1-phenylpyrrole. By analogy, the nitrogen atom can be functionalized with a butyric acid side chain through subsequent alkylation or acylation steps.

Typical Paal-Knorr Reaction Conditions:

Reagents Conditions Outcome
2,5-Hexanedione + Amine Reflux in methanol with HCl Formation of 2,5-dimethylpyrrole

This method is practical and yields high purity products suitable for further functionalization.

Direct Alkylation of 2,5-Dimethylpyrrole

Another approach involves the preparation of 2,5-dimethylpyrrole followed by N-alkylation with a suitable butyric acid derivative or its activated form (e.g., butyryl chloride or butyric acid esters). This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Multi-Step Synthesis via Intermediate Formation

A plausible synthetic route involves:

  • Synthesis of 2,5-dimethylpyrrole via Paal-Knorr reaction.
  • Preparation of a suitable butyric acid derivative (e.g., 4-bromobutyric acid or 4-chlorobutyric acid).
  • N-alkylation of 2,5-dimethylpyrrole with the halogenated butyric acid derivative under basic conditions to yield 1-Pyrrolebutyric acid, 2,5-dimethyl-.

This approach allows for selective functionalization and purification at each step.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Paal-Knorr Reaction 2,5-Hexanedione, primary amine, HCl, reflux Yields 2,5-dimethylpyrrole core
N-Alkylation 2,5-Dimethylpyrrole, 4-halobutyric acid, base (e.g., K2CO3), solvent (DMF) Controls regioselectivity and yield
Workup and Purification Extraction, recrystallization (acetone/water) Ensures high purity and yield

Analytical and Characterization Data

While specific NMR or spectral data for 1-Pyrrolebutyric acid, 2,5-dimethyl- are limited, related pyrrole derivatives show characteristic proton NMR signals for methyl groups at positions 2 and 5, aromatic protons on the pyrrole ring, and methylene protons of the butyric acid side chain. For example, 1H NMR data for related compounds typically show:

  • Methyl protons (2,5-positions): singlets around δ 2.0-2.5 ppm
  • Pyrrole ring protons: multiplets around δ 6.5-7.0 ppm
  • Methylene protons of butyric acid chain: multiplets around δ 2.0-3.0 ppm
  • Carboxylic acid proton: broad singlet around δ 10-12 ppm (if observed)

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Paal-Knorr + N-alkylation 2,5-Hexanedione, amine, halobutyric acid derivative Acidic reflux, base-mediated alkylation Straightforward, high yield Multi-step, requires purification
Direct N-alkylation 2,5-Dimethylpyrrole, butyric acid derivatives Basic conditions, solvent Direct functionalization Possible side reactions
Patented derivative synthesis 1-(2-aminoethyl)-2,5-dimethylpyrrole Room temperature stirring Mild conditions, scalable Limited specific data

Research Findings and Industrial Relevance

  • The Paal-Knorr reaction remains the most reliable method for constructing the 2,5-dimethylpyrrole core, which is essential for the target compound.
  • Alkylation strategies must be optimized to prevent over-alkylation and to maintain the integrity of the pyrrole ring.
  • Patented methods suggest that mild reaction conditions and appropriate workup procedures can yield high-purity pyrrole derivatives suitable for pharmaceutical intermediates.
  • The availability of 1-Pyrrolebutyric acid, 2,5-dimethyl- from chemical suppliers indicates established synthetic routes, although detailed protocols are proprietary or unpublished.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolebutyric acid, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield pyrrole alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles like halogens or nitro groups under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Pyrrole carboxylic acids.

    Reduction: Pyrrole alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules and heterocycles. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology

  • Biological Activity : Research indicates that 1-Pyrrolebutyric acid, 2,5-dimethyl- exhibits potential antimicrobial and anticancer properties. Studies have shown that it can influence cell signaling pathways, gene expression, and cellular metabolism .
  • Monoclonal Antibody Production : The compound has been found to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing glucose uptake and ATP levels. This effect is crucial for optimizing biopharmaceutical production processes .

Medicine

  • Pharmacological Potential : Investigations into the pharmacological applications of this compound focus on its potential as a therapeutic agent. Its interactions with various enzymes suggest it may play a role in drug development for treating diseases .

Industry

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals with specific properties, making it relevant in industrial applications .

Data Tables

The following table summarizes the applications of 1-Pyrrolebutyric acid, 2,5-dimethyl- across different fields:

Field Application Description
ChemistryBuilding Block for SynthesisUsed as a precursor in organic synthesis.
BiologyBiological ActivityExhibits antimicrobial and anticancer properties; enhances antibody production in CHO cells.
MedicinePharmacological PotentialExplored for therapeutic applications; interacts with enzymes involved in disease pathways.
IndustryProduction of Specialty ChemicalsUtilized in creating chemicals with tailored properties for various industrial uses.

Case Study 1: Enhancing Monoclonal Antibody Production

A study demonstrated that the addition of 1-Pyrrolebutyric acid, 2,5-dimethyl- to cultures of Chinese hamster ovary cells significantly increased the yield of monoclonal antibodies. The mechanism involved enhanced glucose uptake and ATP production, critical factors for cell growth and productivity during bioprocessing.

Case Study 2: Anticancer Properties

Research investigating the anticancer effects of this compound revealed that it could inhibit tumor cell proliferation in vitro. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 1-pyrrolebutyric acid, 2,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used. For instance, in

Biological Activity

1-Pyrrolebutyric acid, 2,5-dimethyl- (CAS Number: 110525-48-9) is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds characterized by the presence of one nitrogen atom in the ring. This specific compound features two methyl groups at the 2 and 5 positions of the pyrrole ring and a butyric acid side chain. Pyrrole derivatives are recognized for their diverse biological and pharmacological activities, making them significant in various fields of research and industry.

1-Pyrrolebutyric acid, 2,5-dimethyl- exerts its biological effects through multiple mechanisms:

  • Cell Growth Suppression : The compound has been shown to suppress cell growth in Chinese hamster ovary (CHO) cells, which are commonly used in monoclonal antibody production.
  • Increased Glucose Uptake : It enhances cell-specific glucose uptake rates, which is crucial for energy production during cell proliferation.
  • ATP Production : The compound increases intracellular adenosine triphosphate (ATP) levels, indicating enhanced energy availability for cellular processes.
  • Galactosylation Influence : It affects the galactosylation process of monoclonal antibodies, which is important for their efficacy and stability.

1-Pyrrolebutyric acid interacts with various enzymes and proteins within biochemical pathways:

  • Enzyme Interactions : It has been observed to interact with enzymes involved in the synthesis of pyrrole-containing compounds, potentially inhibiting or activating them.
  • Metabolic Pathways : The compound participates in several metabolic pathways, notably interacting with isocitrate dehydrogenase and glutamate dehydrogenase, which are vital for the tricarboxylic acid cycle.

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Signaling : It influences signaling pathways that regulate gene expression and metabolism.
  • Toxicity Profiles : Dosage studies in animal models indicate that low doses enhance biochemical pathways without significant toxicity, suggesting a favorable safety profile.

Pharmacokinetics

The pharmacokinetic properties of 1-Pyrrolebutyric acid include:

  • Bioavailability : Its bioavailability is inferred from its effects on glucose uptake and ATP production.
  • Transport Mechanisms : The compound is actively transported across cell membranes and distributed within various cellular compartments.

Research Applications

1-Pyrrolebutyric acid has diverse applications in scientific research:

Field Applications
ChemistryUsed as a building block for synthesizing complex organic molecules.
BiologyInvestigated for potential antimicrobial and anticancer properties.
MedicineExplored for pharmacological potential in drug development.
IndustryUtilized in producing specialty chemicals with specific properties.

Case Study 1: Monoclonal Antibody Production

A study investigated the effects of 1-Pyrrolebutyric acid on CHO cells during monoclonal antibody production. Results indicated that treatment with the compound led to a significant increase in antibody yield due to enhanced glucose uptake and ATP levels. This study highlights its potential as a bioprocessing agent in biotechnology applications.

Case Study 2: Metabolic Pathway Analysis

Another research effort focused on understanding how 1-Pyrrolebutyric acid affects metabolic pathways. The findings demonstrated that the compound modulates key enzymes in the tricarboxylic acid cycle, enhancing overall cellular metabolism without inducing cytotoxicity. This case study provides insights into its role as a metabolic enhancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-pyrrolebutyric acid, 2,5-dimethyl- with analogous pyrrole derivatives and related heterocyclic compounds based on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Functional Groups Key Properties/Applications
1-Pyrrolebutyric acid, 2,5-dimethyl- 1661847-01-3 2,5-dimethyl-pyrrole + butyric acid Carboxylic acid, pyrrole Potential agrochemical intermediate
1H-Pyrrole, 2,5-dimethyl- 625-84-3 2,5-dimethyl-pyrrole Pyrrole ring Vapor pressure: 137.09 kPa at 447.61 K
Benzoic acid, 2-hydroxy-, ethyl ester N/A Ethyl ester of salicylic acid Phenol, ester Abundant in coffee bio-oil (3.3 mg·g⁻¹ at 800 m)
2(3H)-Furanone, dihydro-3,5-dimethyl- N/A 3,5-dimethyl-furanone Lactone Dominant in lactones group (10.8 mg·g⁻¹ at 1,200 m)

Key Observations :

Functional Group Influence: The carboxylic acid group in 1-pyrrolebutyric acid, 2,5-dimethyl- distinguishes it from simpler pyrrole derivatives like 1H-pyrrole, 2,5-dimethyl-, which lack polar side chains. This difference likely enhances its solubility in polar solvents and reactivity in condensation reactions.

Thermal Stability :

  • While 1H-pyrrole, 2,5-dimethyl- exhibits measurable vapor pressures at elevated temperatures (e.g., 202.66 kPa at 461.96 K), the butyric acid chain in 1-pyrrolebutyric acid, 2,5-dimethyl- may reduce volatility and increase thermal stability, a trait critical for agrochemical formulations.

Biological Relevance: Lactones such as 2(3H)-furanone, dihydro-3,5-dimethyl- are known for flavor and fragrance applications, whereas pyrrole derivatives with carboxylic acid chains are explored for herbicidal or plant-growth-regulating properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethyl-1-pyrrolebutyric acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves condensation reactions of pyrrole derivatives with butyric acid precursors. For example, using a Knorr-type pyrrole synthesis with β-keto esters (e.g., ethyl acetoacetate) and amines under acidic conditions can yield the pyrrole backbone. Catalytic hydrogenation or microwave-assisted synthesis may enhance reaction efficiency. Optimization of solvent systems (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 for amine:ketoester) is critical to achieve >75% yield . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize 2,5-dimethyl-1-pyrrolebutyric acid using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals: pyrrole protons (δ 6.2–6.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Carboxylic acid protons may appear as broad singlets (δ 10–12 ppm) in DMSO-d6_6 .
  • IR : Confirm the carboxylic acid group via O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • HPLC/GC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. GC-MS with electron ionization (EI) can detect fragmentation patterns (e.g., m/z 263.72 for [M+^+]) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for 2,5-dimethyl-1-pyrrolebutyric acid derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Perform comparative analysis using deuterated solvents (CDCl3_3 vs. DMSO-d6_6) and variable-temperature NMR to observe dynamic equilibria. Cross-validate with computational methods (e.g., DFT calculations for chemical shift prediction) . Reference standards from NIST or PubChem should be used for spectral matching .

Q. What structure-activity relationships (SAR) have been identified for 2,5-dimethylpyrrole derivatives in biological systems?

  • Methodological Answer : Studies show that substitution at the pyrrole ring’s 1-position (e.g., halogenation or aryl groups) enhances antimicrobial activity. The carboxylic acid group at the butyric chain enables hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase). Molecular docking (Surflex-Dock or AutoDock) can predict binding affinities, while in vitro assays (MIC tests) validate activity against Gram-positive pathogens .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • pH variation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stress : Heat samples to 60–80°C and analyze by TGA/DSC for decomposition thresholds .

Q. What advanced analytical techniques are recommended for studying metabolic pathways involving 2,5-dimethyl-1-pyrrolebutyric acid?

  • Methodological Answer : Use 1H^1H-13C^{13}C HSQC NMR for metabolite identification in biological matrices. Pair with LC-QTOF-MS for untargeted metabolomics to detect phase I/II metabolites (e.g., glucuronidation products). Multivariate analysis (PLS-DA) can correlate metabolic shifts with biological outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.